molecular formula C16H15NO3 B3819257 6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B3819257
M. Wt: 269.29 g/mol
InChI Key: GKBUBSSAMVENEJ-UHFFFAOYSA-N
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Description

6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features an indole moiety attached to a cyclohexene ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in multiple scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with cyclohexene carboxylic acid derivatives in the presence of catalysts and under controlled temperatures . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol consistently gives the corresponding indole in a 40–50% yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, use of industrial-grade reagents, and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is unique due to its combined indole and cyclohexene structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse biological targets compared to its simpler counterparts .

Properties

IUPAC Name

6-(1H-indole-3-carbonyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(11-6-1-2-7-12(11)16(19)20)13-9-17-14-8-4-3-5-10(13)14/h1-5,8-9,11-12,17H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBUBSSAMVENEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)C2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-(1H-indol-3-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

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